molecular formula C13H11NO2 B3021509 N-(3-Hydroxyphenyl)benzamide CAS No. 3743-28-0

N-(3-Hydroxyphenyl)benzamide

Cat. No. B3021509
CAS RN: 3743-28-0
M. Wt: 213.23 g/mol
InChI Key: SYNOBHNBCHZOHG-UHFFFAOYSA-N
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Description

“N-(3-Hydroxyphenyl)benzamide” is a chemical compound with the CAS Number: 3743-28-0 . It has a molecular weight of 213.24 and belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of N-(3-Hydroxyphenyl)benzamide can be achieved by reacting 3-hydroxyaniline with benzoyl chloride in an aqueous medium . The product is then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The IUPAC name for this compound is N-(3-hydroxyphenyl)benzamide . The Inchi Code is 1S/C13H11NO2/c15-12-8-4-7-11 (9-12)14-13 (16)10-5-2-1-3-6-10/h1-9,15H, (H,14,16) . The appearance of signals at 135.1 ppm and 134.5 ppm belong to C9 and C12 of the titled compound .


Physical And Chemical Properties Analysis

N-(3-Hydroxyphenyl)benzamide has a melting point of 171-172 .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for N-(3-Hydroxyphenyl)benzamide is not available, it’s important to handle all chemical compounds with appropriate safety measures. The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Mode of Action

It’s believed that the compound interacts with its targets through a series of biochemical reactions, possibly involving hydrogen bonding

Biochemical Pathways

It’s suggested that the compound may influence pathways related to intramolecular proton transfer . The downstream effects of these pathway alterations are currently unknown and warrant further investigation.

Pharmacokinetics

Information on the compound’s bioavailability is also lacking

Result of Action

Some studies suggest that the compound may exhibit aggregation-induced emission enhancement, indicating potential applications in fluorescence imaging . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-(3-Hydroxyphenyl)benzamide, these factors could include pH, temperature, and the presence of other compounds. Specific information on how these factors influence n-(3-hydroxyphenyl)benzamide’s action is currently lacking .

properties

IUPAC Name

N-(3-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-9,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNOBHNBCHZOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190876
Record name Benzamide, N-(3-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxyphenyl)benzamide

CAS RN

3743-28-0
Record name Benzamide, N-(3-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(3-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By using 3-aminophenol (1.0 g) and benzoyl chloride (644 mg) as starting materials, the title compound (573 mg) was obtained in the same manner as that of Reference Example 18.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
644 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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